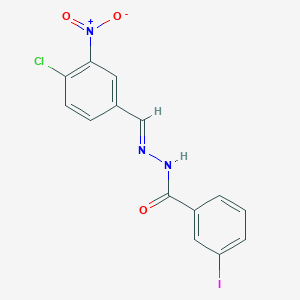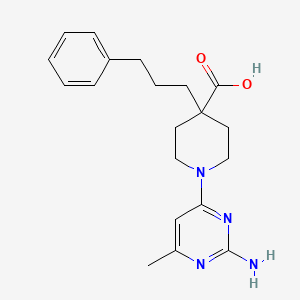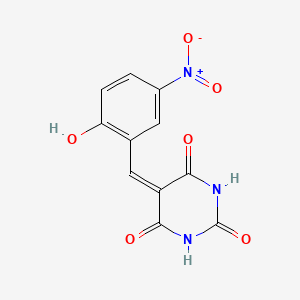
N'-(4-chloro-3-nitrobenzylidene)-3-iodobenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(4-chloro-3-nitrobenzylidene)-3-iodobenzohydrazide, also known as CNB-IBZH, is a chemical compound that has been widely used in scientific research. It belongs to the class of hydrazones and has been shown to exhibit various biological activities.
Mecanismo De Acción
The mechanism of action of N'-(4-chloro-3-nitrobenzylidene)-3-iodobenzohydrazide is not fully understood. However, it is believed to act by chelating metal ions, which leads to the formation of reactive oxygen species (ROS). The ROS can then induce oxidative stress, which can lead to cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce the production of inflammatory cytokines. Additionally, this compound has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N'-(4-chloro-3-nitrobenzylidene)-3-iodobenzohydrazide in lab experiments is its high selectivity for metal ions, which allows for accurate detection and quantification. Additionally, this compound is relatively easy to synthesize and has a long shelf life. However, one limitation of using this compound is its potential toxicity, which can limit its use in vivo.
Direcciones Futuras
There are several future directions for the use of N'-(4-chloro-3-nitrobenzylidene)-3-iodobenzohydrazide in scientific research. One direction is to further investigate its potential as a photosensitizer in photodynamic therapy for cancer treatment. Another direction is to explore its potential as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to investigate the potential toxicity of this compound and its effects on living organisms.
In conclusion, this compound is a chemical compound that has been widely used in scientific research. Its high selectivity for metal ions, ease of synthesis, and various biological activities make it a valuable tool for researchers. However, further studies are needed to fully understand its mechanism of action and potential toxicity.
Métodos De Síntesis
N'-(4-chloro-3-nitrobenzylidene)-3-iodobenzohydrazide can be synthesized through a simple reaction between 4-chloro-3-nitrobenzaldehyde and 3-iodobenzohydrazide in the presence of an acid catalyst. The reaction yields a yellow crystalline solid, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
N'-(4-chloro-3-nitrobenzylidene)-3-iodobenzohydrazide has been extensively used in scientific research as a fluorescent probe for the detection of metal ions such as copper and zinc. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, this compound has been shown to exhibit antimicrobial, antifungal, and antitumor activities.
Propiedades
IUPAC Name |
N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-3-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClIN3O3/c15-12-5-4-9(6-13(12)19(21)22)8-17-18-14(20)10-2-1-3-11(16)7-10/h1-8H,(H,18,20)/b17-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHPVPRHNDMGDK-CAOOACKPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)I)C(=O)N/N=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClIN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-ethoxyphenyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5367087.png)
![2-[4-(3,4-dichlorophenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5367102.png)

![1-(2-methoxyphenyl)-4-{1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5367109.png)

![1'-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)spiro[chromene-2,3'-pyrrolidin]-4(3H)-one dihydrochloride](/img/structure/B5367122.png)

![N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-bromobenzamide](/img/structure/B5367134.png)

![1-[(5-ethyl-2-methoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5367161.png)
![N-allyl-1-[(4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5367164.png)
![6-(1,3-benzodioxol-5-yl)-N-[3-(3,5-dimethylisoxazol-4-yl)propyl]nicotinamide](/img/structure/B5367170.png)